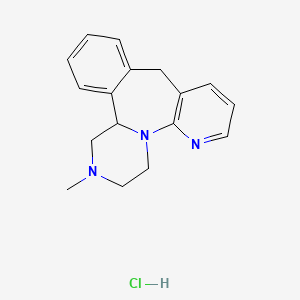
Mirtazapine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirtazapine hydrochloride is a tetracyclic antidepressant used primarily in the treatment of major depressive disorder. It is also used off-label for conditions such as insomnia, anxiety disorders, and post-traumatic stress disorder. The compound is known for its ability to enhance the release of norepinephrine and serotonin, contributing to its antidepressant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mirtazapine hydrochloride is synthesized through a multi-step chemical process. The initial steps involve the formation of a carboxylic acid compound, which is then converted into a ketone group. This ketone compound is further reduced to form an intermediate hydroxy compound, which is finally reduced to produce mirtazapine.
Industrial Production Methods: In industrial settings, this compound is produced using advanced chemical synthesis techniques to ensure high purity and yield. The process involves the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Mirtazapine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final this compound compound.
Scientific Research Applications
Mirtazapine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the study of chemical synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively researched for its antidepressant properties and potential use in treating various psychiatric disorders.
Industry: Employed in the development of pharmaceutical formulations and delivery systems.
Mechanism of Action
Mirtazapine hydrochloride is often compared with other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). Unlike SSRIs, which primarily inhibit the reuptake of serotonin, mirtazapine enhances the release of both norepinephrine and serotonin. This dual action contributes to its unique therapeutic profile and rapid onset of action.
Comparison with Similar Compounds
Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Paroxetine, Citalopram.
Tricyclic Antidepressants (TCAs): Amitriptyline, Nortriptyline.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
207516-99-2 |
|---|---|
Molecular Formula |
C17H20ClN3 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H |
InChI Key |
SISMRXGXKXMBKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



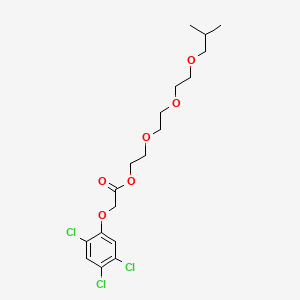
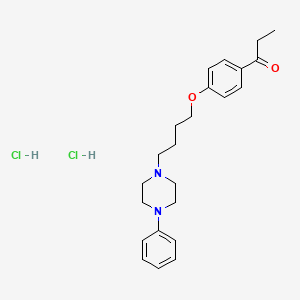
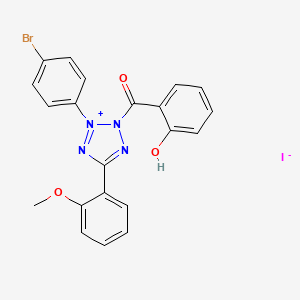
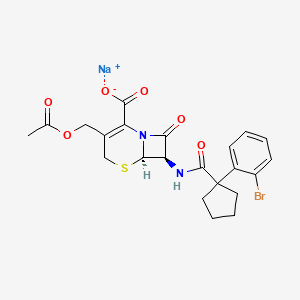
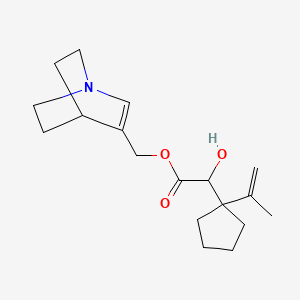
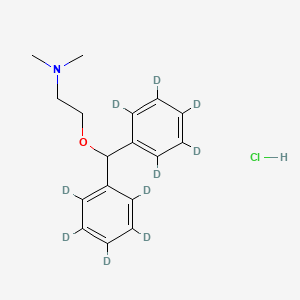
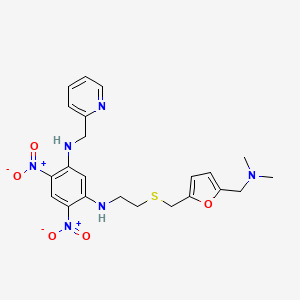
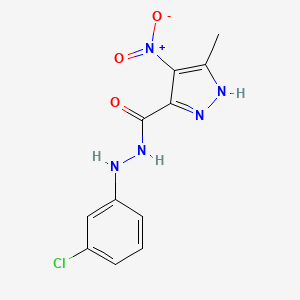

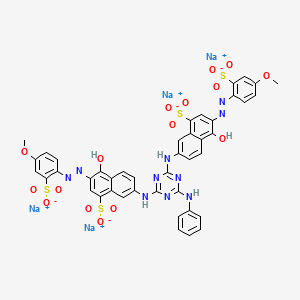
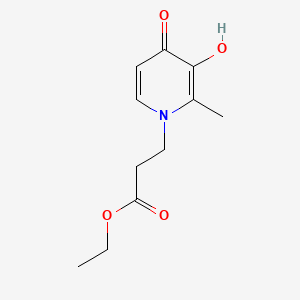
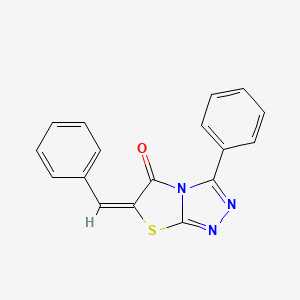
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
